An In-depth Technical Guide to 5-Bromo-2-propoxybenzamide (CAS 882093-01-8)
An In-depth Technical Guide to 5-Bromo-2-propoxybenzamide (CAS 882093-01-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-propoxybenzamide, a substituted benzamide of interest in medicinal chemistry and synthetic organic chemistry. Due to its status as a niche research chemical, this document synthesizes available data on closely related analogues to present a robust predictive profile, guiding its synthesis, handling, and potential applications.
Introduction: The Benzamide Scaffold in Modern Chemistry
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The introduction of a bromine atom into the molecular structure can enhance therapeutic activity, favorably influence metabolism, and increase the duration of action of a drug[1][2]. The alkoxy group, in this case, a propoxy group, can further modulate the molecule's lipophilicity and binding interactions with biological targets. 5-Bromo-2-propoxybenzamide, therefore, represents a promising scaffold for the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
While experimental data for 5-Bromo-2-propoxybenzamide is not extensively documented, a detailed profile can be predicted based on the analysis of its structural analogues.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of 5-Bromo-2-propoxybenzamide.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 882093-01-8 | N/A |
| Molecular Formula | C₁₀H₁₂BrNO₂ | N/A |
| Molecular Weight | 258.11 g/mol | N/A |
| Appearance | Likely a white to off-white solid | Analogy with related benzamides[3] |
| Melting Point | Expected to be a solid at room temperature. The precise melting point would be higher than 2-propoxybenzamide (102 °C) due to the heavier bromine atom and potentially stronger intermolecular interactions. | Comparison with 2-propoxybenzamide[4] |
| Boiling Point | High, likely >300 °C, with probable decomposition. | General trend for substituted benzamides |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from the hydrophobic bromine and propoxy groups and the polar amide group. |
Predicted Spectroscopic Data
A detailed spectroscopic analysis is crucial for the characterization of 5-Bromo-2-propoxybenzamide. The following are the predicted key features for its ¹H NMR, ¹³C NMR, and IR spectra.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the amide group will likely be the most downfield. The protons on the bromine-bearing ring will exhibit splitting patterns consistent with a trisubstituted benzene ring.
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Propoxy Group Protons:
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A triplet corresponding to the -CH₂-O- protons (δ ~4.0 ppm).
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A sextet for the -CH₂- protons (δ ~1.8-2.0 ppm).
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A triplet for the terminal -CH₃ protons (δ ~1.0 ppm).
-
-
Amide Protons (-NH₂): Two broad singlets in the downfield region (δ ~7.5-8.5 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shielded compared to the others.
-
Propoxy Group Carbons:
-
-CH₂-O- carbon at δ ~70 ppm.
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-CH₂- carbon at δ ~22 ppm.
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-CH₃ carbon at δ ~10 ppm.
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Infrared (IR) Spectroscopy (Predicted):
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N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O Stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.
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C-O Stretching: A distinct band around 1250 cm⁻¹ for the aryl ether.
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C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Synthesis and Reaction Chemistry
A plausible and efficient synthetic route to 5-Bromo-2-propoxybenzamide involves the O-alkylation of a readily available starting material, 5-bromo-2-hydroxybenzamide.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from salicylamide, or a one-step process from 5-bromo-2-hydroxybenzamide.
Caption: Proposed synthesis of 5-Bromo-2-propoxybenzamide.
Detailed Experimental Protocol (Predictive)
This protocol is based on established methods for the O-alkylation of phenolic compounds[4].
Materials:
-
5-Bromo-2-hydroxybenzamide
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetone to the flask.
-
Alkylation: Add 1-bromopropane (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-propoxybenzamide.
Potential Applications in Drug Discovery and Development
The unique combination of a benzamide core, a bromine substituent, and a propoxy chain suggests several potential applications for 5-Bromo-2-propoxybenzamide in drug discovery.
Caption: Potential therapeutic applications of 5-Bromo-2-propoxybenzamide.
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Anticancer Activity: Alkoxy benzamide derivatives have been identified as novel inhibitors of the Bromodomain PHD finger transcription factor (BPTF), a promising target in epigenetic cancer therapy[5]. The bromo and propoxy substituents could be optimized for potent and selective inhibition.
-
Antimicrobial Agents: The benzamide scaffold is present in numerous antimicrobial drugs[6]. The lipophilicity imparted by the propoxy group and the halogen bond-forming potential of the bromine atom could lead to enhanced antibacterial or antifungal activity.
-
Anti-inflammatory Properties: Many benzamide-containing compounds exhibit anti-inflammatory effects. 5-Bromo-2-propoxybenzamide could be investigated for its ability to modulate inflammatory pathways.
-
Central Nervous System (CNS) Disorders: Certain o-alkoxybenzamides are known to act as dopamine receptor antagonists, suggesting potential applications in the treatment of various CNS disorders[4].
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Bromo-2-propoxybenzamide. However, based on the known hazards of related compounds, the following precautions should be taken:
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
5-Bromo-2-propoxybenzamide is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and potential applications. It is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel benzamide derivatives. Further experimental validation of the properties and biological activities outlined herein is highly encouraged.
References
-
ChemicalBook.
-
Google Patents.
-
PrepChem.com.
-
ChemScene.
-
National Center for Biotechnology Information.
-
Google Patents.
-
Guidechem.
-
ResearchGate.
-
Hit2Lead.
-
National Center for Biotechnology Information.
-
Revue Roumaine de Chimie.
-
BLD Pharm.
-
Fisher Scientific.
-
Walsh Medical Media.
-
Google Patents.
-
Sigma-Aldrich.
-
ResearchGate.
-
Google Patents.
-
PubMed.
-
PubChemLite.
-
ResearchGate.
-
Sigma-Aldrich.
-
TCI Chemicals.
-
MDPI.
-
Springer.
-
Tethys Chemical.
-
ResearchGate.
-
Loba Chemie.
-
American Elements.
-
ChemicalBook.
-
ECHEMI.
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
